Alkenes, C24-54-branched and linear alpha-

描述

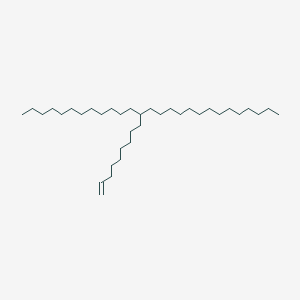

“Alkenes, C24-54-branched and linear alpha-” is a class of alkenes that have a carbon chain length ranging from 24 to 54 . They are composed of carbon and hydrogen atoms with a carbon-carbon double bond . The structure can be both linear and branched . They are used as raw materials in the industry, particularly in the production of plastics, synthetic rubber, and detergents .

Synthesis Analysis

Industrially, linear alpha olefins like “Alkenes, C24-54-branched and linear alpha-” are commonly manufactured by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to linear alpha olefins which has been used commercially on a small scale is dehydration of alcohols .Molecular Structure Analysis

The molecular formula of “Alkenes, C24-54-branched and linear alpha-” is C36H72 . The molecule contains a total of 107 bonds, including 35 non-H bonds, 1 multiple bond, 32 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

Alkenes are unsaturated compounds, which makes them highly reactive. Most of these chemical reactions occur at the Carbon-Carbon double bonds . This makes alkenes far more reactive than alkanes .Physical And Chemical Properties Analysis

The density of “Alkenes, C24-54-branched and linear alpha-” is 0.816g/cm^3 . It has a boiling point of 561.2°C at 760 mmHg . The refractive index is 1.457 . The flash point is 381.8°C . The vapour pressure is 4.77E-12mmHg at 25°C .科学研究应用

Catalysis and Synthesis of Alkylindoles : Alkenes are used in iridium-catalyzed C-H bond alkylation of indoles, producing 2-alkylindoles selectively. This process allows for the synthesis of linear or branched alkylindoles based on the directing group used, highlighting the versatility of alkenes in synthesis (Pan, Ryu, & Shibata, 2012).

Alkane and Ether Co-Homologation : Alkenes are involved in the co-homologation of alkanes with dimethyl ether, producing larger branched alkanes. This process is enhanced by adamantane, a hydride transfer co-catalyst, which allows activation of C-H bonds in alkanes at lower temperatures (Simonetti, Ahn, & Iglesia, 2011).

Oligomerization to Isohexenes : The oligomerization of ethylene, a process of considerable industrial interest, leads to the formation of linear and branched alkenes. This is particularly relevant for producing components like high-octane additives for motor fuel (Kondo et al., 2010).

Physisorption and Chemisorption Studies : Research on the sorption of alkenes in zeolites provides insights into physisorption and chemisorption mechanisms, which are essential for understanding catalytic processes and material science applications (De Moor, Reyniers, & Marin, 2009).

Production of Linear Alpha Olefins : Linear alpha olefins, derived from biomass such as unsaturated fatty acids, are produced through ethenolysis. These olefins are crucial in manufacturing surfactants and polymers like linear low-density polyethylene (LLDPE) (Van Der Klis et al., 2012).

Rhodium-Aluminum Catalyzed Alkylation : Alkenes are used in the selective alkylation of pyridines, showcasing their role in the development of novel catalytic systems and organic synthesis processes (Hara et al., 2021).

Hydrogen Atom Reactions with Alkenes : The reactions of hydrogen atoms with alkenes, both linear and branched, are studied for their implications in chemical kinetics and combustion processes (Power, Somers, Nagaraja, & Curran, 2021).

属性

IUPAC Name |

13-non-8-enylheptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72/c1-4-7-10-13-16-18-20-21-23-26-29-32-35-36(33-30-27-24-15-12-9-6-3)34-31-28-25-22-19-17-14-11-8-5-2/h6,36H,3-5,7-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHFFCFMBJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880614 | |

| Record name | 13-(Non-8-en-1-yl)heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Alkenes, C24-54-branched and linear .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

13-Non-8-enylheptacosane | |

CAS RN |

131459-42-2 | |

| Record name | Alkenes, C24-54-branched and linear .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-54-branched and linear α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)

![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)

![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)